molecular formula C8H7Cl2NO B13692747 4-Chloro-N-hydroxy-2-methylbenzimidoyl Chloride

4-Chloro-N-hydroxy-2-methylbenzimidoyl Chloride

Cat. No.: B13692747
M. Wt: 204.05 g/mol
InChI Key: QICBHLOXBBOMTQ-UHFFFAOYSA-N
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Description

4-Chloro-N-hydroxy-2-methylbenzimidoyl Chloride is a chemical compound with significant importance in various fields of scientific research

Preparation Methods

The synthesis of 4-Chloro-N-hydroxy-2-methylbenzimidoyl Chloride can be achieved through several methods. One common approach involves the reaction of aldoximes with sodium chloride and Oxone under ball-milling conditions . This solvent-free mechanochemical reaction is known for its efficiency and eco-friendly nature. The reaction typically involves the use of Na2CO3 and Oxone as reagents, resulting in the formation of N-acyloxyimidoyl chlorides .

Chemical Reactions Analysis

4-Chloro-N-hydroxy-2-methylbenzimidoyl Chloride undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can react with thionyl chloride (SOCl2) to form corresponding chlorides . The reaction conditions often involve the use of bases such as pyridine to facilitate the reaction. The major products formed from these reactions include chlorosulfite esters and pyridinium salts .

Mechanism of Action

The mechanism of action of 4-Chloro-N-hydroxy-2-methylbenzimidoyl Chloride involves its interaction with molecular targets and pathways. For example, it can undergo nucleophilic substitution reactions, leading to the formation of various products . The exact molecular targets and pathways involved in its action are still under investigation, but its reactivity with different reagents suggests a versatile mechanism.

Comparison with Similar Compounds

4-Chloro-N-hydroxy-2-methylbenzimidoyl Chloride can be compared with similar compounds such as N-hydroxy-4-methylbenzimidoyl chloride . While both compounds share similar structural features, this compound is unique due to the presence of a chlorine atom at the 4-position, which can influence its reactivity and applications. Other similar compounds include various N-hydroxybenzimidoyl chlorides, which may have different substituents affecting their chemical properties .

Properties

IUPAC Name

4-chloro-N-hydroxy-2-methylbenzenecarboximidoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NO/c1-5-4-6(9)2-3-7(5)8(10)11-12/h2-4,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QICBHLOXBBOMTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C(=NO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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